Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone is a compound that features a pyrrolidine ring attached to a vinyl-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone typically involves the reaction of pyrrolidine with a vinyl-substituted pyridine derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic addition to the vinylpyridine. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include epoxides, ketones, piperidine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
Pyrrolidin-1-yl(5-vinylpyridin-3-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition
Properties
IUPAC Name |
(5-ethenylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-10-7-11(9-13-8-10)12(15)14-5-3-4-6-14/h2,7-9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGTTGPJDACTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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